3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide
Description
3,4-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide is a sulfonamide derivative characterized by a dichlorinated benzene ring linked to a sulfonamide group. The sulfonamide nitrogen atoms are substituted with an isobutyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Properties
IUPAC Name |
3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO4S2/c1-10(2)8-17(11-5-6-22(18,19)9-11)23(20,21)12-3-4-13(15)14(16)7-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOAEGMUTSZDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the dichlorobenzene moiety: This can be achieved through chlorination reactions.
Synthesis of the sulfonamide group: This involves the reaction of amines with sulfonyl chlorides under controlled conditions.
Incorporation of the tetrahydrothiophene ring: This step may involve cyclization reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: Halogen atoms in the dichlorobenzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield sulfoxides or sulfones.
Reduction: Can produce amines.
Scientific Research Applications
Toxicological Studies
1. Environmental Impact Assessment:
The environmental implications of compounds like 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide have been explored through case studies assessing their toxicity in various ecosystems. For instance, studies have demonstrated that similar sulfonamides can adversely affect aquatic life, leading to bioaccumulation and ecosystem disruption .
2. In Vitro Toxicity Testing:
In vitro assays have been employed to evaluate the cytotoxic effects of this compound on human cell lines. These studies typically assess cell viability, apoptosis induction, and genotoxicity using techniques such as MTT assays and comet assays. Preliminary results indicate that while some derivatives exhibit low toxicity, others may pose significant risks depending on their concentration and exposure duration .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Affecting their activity and leading to biological effects.
Modulate signaling pathways: Influencing cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights three compounds with partial structural similarities. A comparative analysis is outlined below:
3-Chloro-N-phenyl-phthalimide
- Core Structure : Phthalimide backbone with a chloro substituent and phenyl group.
- Key Differences: Lacks the sulfonamide group and tetrahydrothiophene dioxide moiety present in the target compound. Primarily used as a monomer for polyimide synthesis, unlike the sulfonamide derivatives, which are often bioactive .
- Functional Relevance : The chloro and phenyl groups enhance thermal stability, making it suitable for polymer applications rather than biological targeting.
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide
- Core Structure: Benzamide with dichloro substituents and a dimethylamino-cyclohexyl group.
- Key Differences: Benzamide (CONH-) vs. sulfonamide (SO₂NH-) functional groups, leading to distinct electronic and steric profiles. The dimethylamino-cyclohexyl group may enhance membrane permeability compared to the tetrahydrothiophene dioxide group in the target compound .
- Hypothesized Bioactivity : Benzamide derivatives are common in kinase inhibitors (e.g., PARP inhibitors), whereas sulfonamides are prevalent in antimicrobial and anti-inflammatory agents.
3,4-Dichloro-N-(1,1-dimethylprop-2-ynyl)benzamide
- Core Structure : Benzamide with dichloro substituents and a propargyl group.
- Key Differences :
- Potential Applications: Likely used in agrochemicals (e.g., herbicides) due to its structural resemblance to dichlobenil derivatives.
Biological Activity
3,4-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆Cl₂N₂O₃S |
| Molecular Weight | 432.7 g/mol |
| IUPAC Name | This compound |
| CAS Number | 942719-39-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate enzyme activity and receptor interactions, which may lead to therapeutic effects. The sulfonamide group is particularly known for its role in antibacterial and antifungal activities, suggesting potential applications in infectious disease treatment.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activities. The structural features of this compound suggest that it may interact with bacterial enzymes, inhibiting their function and thus exhibiting bactericidal effects.
Case Studies
- Antibacterial Activity : A study conducted on related sulfonamide derivatives revealed that modifications in the structure could enhance antibacterial potency against Gram-positive and Gram-negative bacteria. The incorporation of the dioxidotetrahydrothiophen moiety was shown to improve metabolic stability and efficacy in vivo .
- GIRK Channel Activation : Research on similar compounds has demonstrated their ability to activate G protein-gated inwardly rectifying potassium (GIRK) channels. This mechanism is crucial for cardiovascular health and neuroprotection. The presence of the dioxidotetrahydrothiophen group was linked to improved stability and potency as a GIRK channel activator .
Pharmacological Applications
The unique combination of structural features in this compound suggests several potential pharmacological applications:
- Antibacterial Agents : Given its sulfonamide nature, it may serve as a basis for developing new antibiotics.
- Cardiovascular Therapeutics : Its role as a GIRK channel activator indicates potential use in treating arrhythmias or other cardiac conditions.
- Neuroprotective Agents : The modulation of GIRK channels also positions this compound as a candidate for neuroprotective therapies.
Q & A
Basic Research Questions
Q. What are the key structural features of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide that influence its chemical reactivity and biological activity?
- The compound’s sulfonamide core, 3,4-dichlorophenyl group, and 1,1-dioxidotetrahydrothiophen-3-yl substituent contribute to its reactivity. The sulfonamide group enables hydrogen bonding and enzyme inhibition (e.g., via folic acid synthesis disruption), while the chloro groups enhance electrophilicity and membrane permeability. The tetrahydrothiophene dioxide moiety may stabilize conformational flexibility, affecting target binding .
Q. What synthetic routes are commonly employed for preparing this compound, and what critical reaction conditions must be controlled?
- Synthesis typically involves sequential N-alkylation and sulfonylation steps. Key steps include:
- Step 1 : Reaction of 1,1-dioxidotetrahydrothiophen-3-amine with isobutyl halide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C).
- Step 2 : Sulfonylation with 3,4-dichlorobenzenesulfonyl chloride in anhydrous THF at 0–5°C to prevent hydrolysis.
- Critical parameters: Solvent polarity, temperature control, and stoichiometric ratios to minimize by-products like disulfonates .
Q. Which spectroscopic techniques are most effective for confirming molecular structure and purity?
- 1H/13C NMR : Assign peaks for sulfonamide protons (~11–12 ppm), aromatic chlorines, and tetrahydrothiophene dioxide resonances.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns from chlorine atoms.
- X-ray crystallography (if crystals are obtainable): Resolve gauche conformations of the sulfonamide linkage and steric effects of the isobutyl group .
Advanced Research Questions
Q. How can researchers optimize reaction yield and selectivity during the N-alkylation step?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and side reactions.
- Catalyst use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify optimal reaction time and avoid over-alkylation .
Q. What computational chemistry approaches predict the compound’s 3D conformation and target interactions?
- Molecular docking : Use software like AutoDock Vina to model binding with bacterial dihydropteroate synthase (DHPS), a folic acid synthesis enzyme.
- MD simulations : Simulate solvent interactions and conformational stability of the tetrahydrothiophene dioxide ring in aqueous environments.
- QSAR modeling : Correlate substituent electronic effects (e.g., Hammett σ values for chloro groups) with antimicrobial activity .
Q. How should conflicting solubility data in different solvent systems be resolved?
- Methodology :
- Use a standardized shake-flask method with HPLC quantification.
- Test co-solvents (e.g., DMSO-water gradients) to mimic physiological conditions.
- Compare results with structurally analogous sulfonamides (e.g., ’s benzamide derivatives) to identify trends .
Q. What experimental strategies elucidate the mechanism of bacterial growth inhibition?
- Enzymatic assays : Measure DHPS inhibition kinetics using spectrophotometric monitoring of dihydrofolate production.
- Resistance studies : Compare MIC values against sulfonamide-resistant E. coli strains (e.g., with mutated folP genes).
- Metabolomic profiling : Track folic acid pathway intermediates via LC-MS to identify blocked steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
